4-Pyrimidinamine, 2-(ethylthio)-

Overview

Description

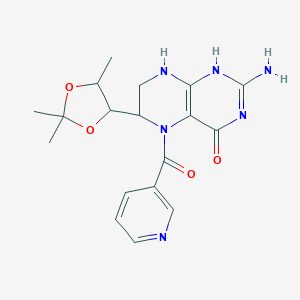

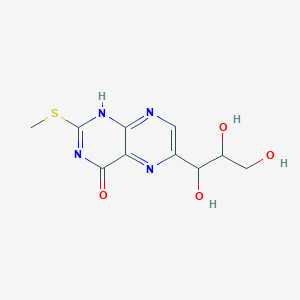

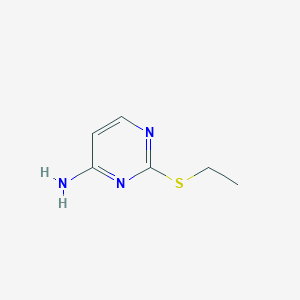

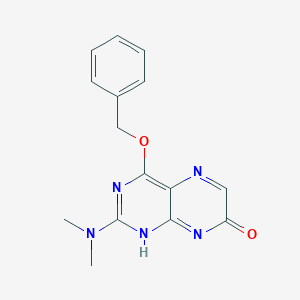

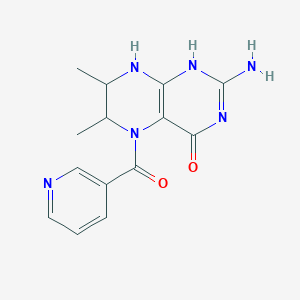

“4-Pyrimidinamine, 2-(ethylthio)-” is a chemical compound with the CAS Number: 54308-63-3 . Its IUPAC name is 2-(ethylsulfanyl)-4-pyrimidinylamine . The compound has a molecular weight of 155.22 .

Molecular Structure Analysis

The linear formula of “4-Pyrimidinamine, 2-(ethylthio)-” is C6H9N3S . The InChI Code is 1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

“4-Pyrimidinamine, 2-(ethylthio)-” is a solid at room temperature .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective for animals as well as plants .

Methods of Application or Experimental Procedures

Researchers have developed high-yielding and effective protocols for its synthesis . A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .

Results or Outcomes

Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Use in Antifungal Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Pyrimidine derivatives have been synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Methods of Application or Experimental Procedures

Three series of new pyrimidine derivatives were designed and synthesized . All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Results or Outcomes

The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

properties

IUPAC Name |

2-ethylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVJBOUBVBZMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 2-(ethylthio)- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one](/img/structure/B372009.png)

![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372010.png)